molecular formula C10H20ClNS B13550254 1-Thiaspiro[5.5]undecan-4-aminehydrochloride

1-Thiaspiro[5.5]undecan-4-aminehydrochloride

Cat. No.: B13550254
M. Wt: 221.79 g/mol
InChI Key: KSZJUXUCSGDOQE-UHFFFAOYSA-N
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Description

1-Thiaspiro[55]undecan-4-aminehydrochloride is a chemical compound with the molecular formula C9H17NOS·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-Thiaspiro[5.5]undecan-4-aminehydrochloride involves several steps. One common synthetic route includes the reaction of a thioether with an amine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

1-Thiaspiro[5.5]undecan-4-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1-Thiaspiro[5.5]undecan-4-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Thiaspiro[5.5]undecan-4-aminehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

1-Thiaspiro[5.5]undecan-4-aminehydrochloride can be compared with other spiro compounds, such as:

    1-Oxa-9-thiaspiro[5.5]undecan-4-amine hydrochloride: Similar in structure but contains an oxygen atom in place of a carbon atom.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms and is studied for its potential as a METTL3 inhibitor.

The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C10H20ClNS

Molecular Weight

221.79 g/mol

IUPAC Name

1-thiaspiro[5.5]undecan-4-amine;hydrochloride

InChI

InChI=1S/C10H19NS.ClH/c11-9-4-7-12-10(8-9)5-2-1-3-6-10;/h9H,1-8,11H2;1H

InChI Key

KSZJUXUCSGDOQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCS2)N.Cl

Origin of Product

United States

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